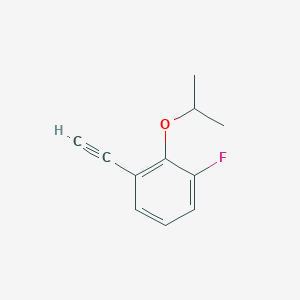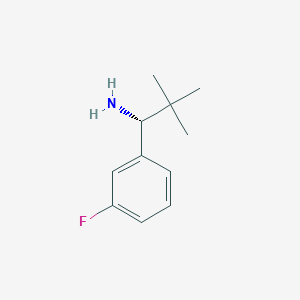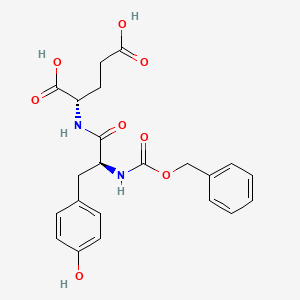
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a complex chemical compound with significant applications in the synthesis of biologically active molecules. It is particularly noted for its role in the development of anti-tumor and antiviral agents. The compound’s molecular formula is C({22})H({21})NO(_{5}), and it has a molecular weight of 379.41 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose typically involves the protection of hydroxyl groups, followed by the introduction of a cyano group. One common method includes the use of toluoyl chloride for the protection of hydroxyl groups at positions 3 and 5. The cyano group is then introduced at position 1 through a nucleophilic substitution reaction using cyanide ions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents, along with precise temperature and pH control, is crucial in the industrial synthesis process.
化学反应分析
Types of Reactions: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or sodium methoxide (NaOMe) are employed under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or alcohols.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral and anti-tumor drugs, contributing to the development of treatments for diseases like cancer and HIV.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism by which 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a prodrug, which is metabolized into active compounds that inhibit viral replication or tumor growth. The cyano group plays a crucial role in binding to the active sites of enzymes, thereby blocking their activity and disrupting biological pathways.
相似化合物的比较
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose: Used in the synthesis of 2-deoxynucleosides.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose: Another derivative used in carbohydrate chemistry.
Uniqueness: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is unique due to its cyano group, which provides distinct reactivity and biological activity compared to its chloro and azido counterparts. This uniqueness makes it particularly valuable in the synthesis of anti-tumor and antiviral agents.
属性
分子式 |
C22H21NO6 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
2,4-dihydroxy-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-4-(2-methylbenzoyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C22H21NO6/c1-13-7-3-5-9-15(13)17(24)18(25)20-22(28,11-21(27,12-23)29-20)19(26)16-10-6-4-8-14(16)2/h3-10,18,20,25,27-28H,11H2,1-2H3 |
InChI 键 |
SHMBDPRJYSTTTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)(C#N)O)(C(=O)C3=CC=CC=C3C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)




